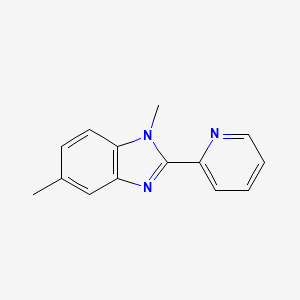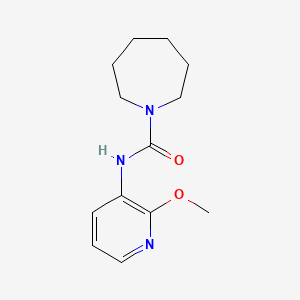![molecular formula C14H18ClN3O B7527537 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied in medicinal chemistry for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms such as inhibition of DNA synthesis, induction of apoptosis, modulation of neurotransmitter release, and inhibition of amyloid beta aggregation.
Biochemical and Physiological Effects
1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. This compound has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. In addition, 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol has been shown to have neuroprotective effects by preventing the formation of amyloid beta plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol in lab experiments include its potent biological activities, which make it a potential candidate for the development of new drugs. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol. One potential direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, which could lead to the discovery of new drug targets. Additionally, further studies are needed to assess its safety and toxicity in vivo, which is essential for its development as a potential drug candidate.
Métodos De Síntesis
The synthesis of 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol involves the reaction of 5-chloro-1-methylbenzimidazole with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to have neuroprotective effects by preventing the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. In addition, 1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol has been found to have dopaminergic activity, which makes it a potential candidate for the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
1-[(5-chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-17-13-3-2-10(15)8-12(13)16-14(17)9-18-6-4-11(19)5-7-18/h2-3,8,11,19H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOJTYDSUNHWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1CN3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7527459.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7527467.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[3-(methanesulfonamidomethyl)piperidin-1-yl]propanamide](/img/structure/B7527468.png)

![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)

![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)

![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7527511.png)
![3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)